1,8-Diaminooctane

概述

描述

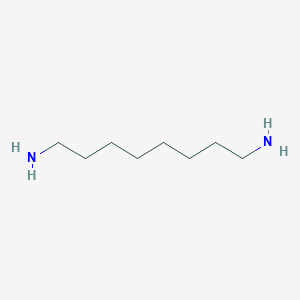

1,8-Diaminooctane (CAS: 373-44-4, molecular formula: C₈H₂₀N₂) is a linear aliphatic diamine with primary amine groups at both ends of an eight-carbon chain. It is also known as octamethylenediamine or 1,8-octanediamine . This compound is widely used in industrial applications, including polymer synthesis (e.g., non-isocyanate polyurethanes and epoxy resins) , catalysis , and as a cross-linking agent . Its structural flexibility and bifunctional reactivity make it valuable in materials science and biochemistry.

准备方法

合成路线和反应条件

辛二胺是通过催化氢化亚油腈合成的。 该反应在 150 至 180°C 的温度和 50 至 180 巴的压力下,在非负载钴催化剂存在下,以氨气为催化剂进行 。 该反应在液相中进行,可以连续或间歇进行。 催化剂通常以固定床的形式排列在轴、管或管束反应器中 。

工业生产方法

辛二胺的工业生产遵循与上述相同的合成路线。 该工艺涉及在氨气和钴催化剂存在下,亚油腈的连续或间歇催化氢化 。 该方法可确保最终产品的高产率和纯度。

化学反应分析

反应类型

辛二胺会发生各种化学反应,包括:

氧化: 该化合物可以被氧化成相应的酰胺或腈。

还原: 还原反应可以将辛二胺转化为伯胺。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。

还原: 常用的还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。

取代: 烷基卤化物和酰氯等试剂用于取代反应.

主要形成的产物

氧化: 酰胺和腈。

还原: 伯胺。

取代: 取决于所用试剂的各种取代胺.

科学研究应用

Polymer Chemistry

1,8-Diaminooctane is extensively used as a crosslinking agent in the synthesis of polymers and resins. Its bifunctional nature allows it to create complex three-dimensional networks which enhance the mechanical properties and stability of polymeric materials.

| Application | Description |

|---|---|

| Crosslinking Agent | Enhances stability and mechanical properties of polymers. |

| Building Block | Used in the synthesis of various polymeric materials including elastomers and coatings. |

Biochemical Applications

The compound has shown promise in biological research for its role as a scaffold material and in drug delivery systems.

- Cell Adhesion and Proliferation : Research indicates that this compound can enhance cell adhesion and proliferation, making it useful in regenerative medicine .

- Enzyme Interaction : It has been studied for its inhibitory effects on enzymes such as deoxyhypusine synthase, which is crucial for cellular functions .

| Application | Description |

|---|---|

| Drug Delivery | Used to form complexes with pharmaceutical agents for targeted delivery. |

| Tissue Engineering | Acts as a scaffold material to support cell growth and tissue regeneration. |

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing various chemical compounds.

- Synthesis of Macrocycles : It is employed in the creation of molecular cages and macrocycles which have applications in catalysis and molecular recognition .

- Agrochemicals : The compound is utilized in the production of crop protection agents, particularly fungicides .

| Application | Description |

|---|---|

| Intermediate | Key component in the synthesis of agrochemicals and pharmaceuticals. |

| Macrocycle Formation | Used to create complex structures for catalytic applications. |

Case Study 1: Drug Delivery Systems

A study published in Biomaterials explored the use of this compound derivatives as linkers in drug delivery systems. The research demonstrated that these derivatives could effectively enhance the solubility and bioavailability of hydrophobic drugs by forming stable complexes .

Case Study 2: Polymer Crosslinking

Research conducted by Zhang et al. (2020) investigated the use of this compound as a crosslinker in polyurethane synthesis. The study found that incorporating this diamine significantly improved the thermal stability and mechanical strength of the resulting polymer networks compared to traditional crosslinkers .

作用机制

The mechanism of action of octamethylenediamine involves its interaction with various molecular targets and pathways. As a diamine, it can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes . The compound’s ability to act as a cross-linking agent also plays a role in its biological and industrial applications .

相似化合物的比较

Table 1: Thermal Degradation Data for PHUs Synthesized with Aliphatic Diamines

| Diamine | T₅% (°C) | First-Step Tmax (°C) | Second-Step Tmax (°C) |

|---|---|---|---|

| 1,6-Hexanediamine | 240–254 | 307–311 | 437–443 |

| 1,8-Diaminooctane | 262–279 | 312–320 | 443–455 |

| Isophoronediamine | 251–256 | 320–327 | 401–418 |

The enhanced thermal stability of this compound-based PHUs is attributed to its extended methylene chain, which reduces segmental mobility and increases intermolecular interactions .

Host-Guest Chemistry with Cucurbiturils

This compound forms stable pseudorotaxanes with cucurbit[6]uril (CB[6]) and cucurbit[7]uril (CB[7]), where the terminal amine groups remain outside the host cavity. In contrast, shorter diamines like 1,7-diaminoheptane exhibit weaker interactions with CB[8], highlighting the chain-length dependence of host-guest binding strength .

Structural Effects in Hybrid Materials

In lead halide perovskites ([H₃N-(CH₂)ₙ-NH₃]PbX₄), the even-odd effect influences crystallinity and optical properties. Hybrid crystals with this compound (n = 8, even) exhibit distinct band structures compared to odd-chain analogs (n = 5, 7), enabling tunable luminescence for optoelectronic applications .

Environmental Impact and Sustainability

- Fossil-derived : GWP = 4.15 kgCO₂eq/kg (comparable to nitrogen-containing pesticides) .

- Bio-based (fermentation): GWP = 1.53 kgCO₂eq/kg, reducing carbon footprint by 63% . Shorter-chain diamines like 1,4-diaminobutane have lower GWPs but lack the performance benefits of this compound in high-temperature applications .

生物活性

1,8-Diaminooctane (DAO), also known as VL-004, is a compound with significant biological activity, particularly in the fields of antimicrobial properties and cellular health. This article explores its biological effects, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is a linear aliphatic diamine with the chemical formula CHN. Its structure consists of two amino groups (-NH) attached to an octane backbone. This configuration allows for various interactions with biological systems, contributing to its diverse biological activities.

Antimicrobial Activity

Research has highlighted the antibacterial properties of this compound and its derivatives. A study identified a series of linear guanidine derivatives, including DAO, showcasing potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.12 to 4 µg/mL for various strains, including multi-drug resistant clinical isolates such as Enterobacter cloacae and Acinetobacter baumannii .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.12 - 4 | Staphylococcus aureus |

| Escherichia coli | ||

| Enterobacter cloacae | ||

| Acinetobacter baumannii |

This broad-spectrum activity indicates DAO's potential as a lead compound for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.

Mitophagy Induction and Cellular Health

Recent studies have revealed that this compound promotes mitophagy—an essential process for cellular health where damaged mitochondria are removed and replaced. In model organisms like Caenorhabditis elegans, DAO has been shown to exceed the efficacy of spermidine in inducing mitophagy and protecting against oxidative stress .

The protective effects of DAO against oxidative stress are mediated through pathways involving canonical aging genes. This suggests that DAO not only aids in mitochondrial maintenance but may also contribute to extending lifespan and healthspan by mitigating age-related cellular decline .

Case Studies and Applications

Several case studies illustrate the practical applications of this compound:

- Antibacterial Coatings : DAO has been investigated for use in coatings that inhibit bacterial growth on surfaces in medical settings.

- Cellular Health Supplements : Due to its role in promoting mitophagy, DAO is being explored as a dietary supplement aimed at enhancing mitochondrial function in aging populations.

常见问题

Basic Research Questions

Q. How is 1,8-Diaminooctane utilized as a structure-directing agent (OSDA) in zeolite synthesis?

Methodological Answer: this compound serves as an OSDA to template the crystallization of ferrierite zeolites. Experimental protocols involve hydrothermal synthesis under controlled pH, temperature (~150–180°C), and stirring conditions to optimize pore structure and crystallinity. Comparative studies with shorter-chain diamines (e.g., ethylenediamine) reveal that the octane chain length enhances framework stability by aligning with the zeolite’s channel dimensions. Characterization via XRD, SEM, and BET analysis validates pore geometry and thermal stability .

Q. What analytical techniques are effective for identifying this compound in complex biological or chemical mixtures?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) is preferred. Under positive ion mode, this compound generates a protonated molecular ion peak at m/z 145.1695. Collision-induced dissociation (CID) reveals fragmentation pathways, including β-fragmentation and loss of CH2=CH2 (28 u) or HCN (27 u). MS/MS spectra (e.g., Figure 4 in ) aid in structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Use PPE (nitrile gloves, goggles, lab coats) to avoid skin/eye contact (GHS05/07). Store in airtight containers in dry, ventilated areas away from oxidizers. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Monitor vapor exposure with fume hoods due to its LD50 (oral, rabbit: 500 mg/kg) and corrosive properties .

Advanced Research Questions

Q. How does the chain length of diamines influence their efficacy as OSDAs in zeolite crystallization?

Methodological Answer: Systematic comparisons using ethylenediamine (C2) vs. This compound (C8) show that longer chains improve zeolite stability by matching the framework’s pore dimensions. Kinetic studies under varying pH and stirring rates demonstrate that C8 amines reduce defect density, as confirmed by <sup>29</sup>Si NMR and adsorption isotherms. Ethylenediamine, however, favors smaller-pore structures like ZSM-48 .

Q. What methodologies elucidate this compound’s role in crosslinking organic semiconductors?

Methodological Answer: Crosslinking with this compound (DAO) in organic semiconductors (e.g., isoindigo derivatives) involves nucleophilic substitution or condensation reactions. Optimal conditions include DMSO solvent, 55–65°C, and stoichiometric amine ratios. Post-reaction, FT-IR confirms imine bond formation, while AFM and hole mobility measurements (via space-charge-limited current, SCLC) assess film morphology and charge transport efficiency .

Q. How does this compound enhance mitophagy in aging-related studies?

Methodological Answer: In C. elegans and human cell models, this compound (VL-004) upregulates mitophagy via PINK1/Parkin pathways. Dose-response assays (10–100 µM) quantify mitochondrial clearance using mt-Keima reporters. Lifespan assays under oxidative stress (e.g., paraquat) show VL-004 extends healthspan by 15–20% vs. spermidine. RNAi knockdown of atg-1 or ube-1 validates pathway specificity .

Q. What kinetic mechanisms explain this compound’s inhibition of polyamine oxidases (PAOs)?

Methodological Answer: Competitive inhibition of Arabidopsis PAO1 (AtPAO1) is measured via stopped-flow spectroscopy. Ki values (this compound: ~50 µM) are derived from Lineweaver-Burk plots, showing preferential binding over shorter-chain diamines. Substrate specificity assays using spermidine (Spd) vs. spermine (Spm) confirm chain-length-dependent inhibition, critical for designing anti-aging therapeutics .

Q. How is this compound employed in functionalizing carbon nanomaterials?

Methodological Answer: Gas-phase derivatization of fullerenes (C60) involves heating this compound (150°C, 3 h) under vacuum (1 Torr). FT-IR and Raman spectroscopy confirm amine-C60 adducts via [2+2] cycloaddition. Control experiments with pristine fullerene powder validate covalent modification, while TEM reveals nanomaterial dispersion improvements for optoelectronic applications .

属性

IUPAC Name |

octane-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c9-7-5-3-1-2-4-6-8-10/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGJDPKCLMLPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7613-16-3 (di-hydrochloride) | |

| Record name | Octamethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9073173 | |

| Record name | 1,8-Octanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faint yellow crystals, hygroscopic; [MSDSonline] | |

| Record name | 1,8-Octamethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

373-44-4, 7613-16-3 | |

| Record name | 1,8-Octanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octamethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octamethylenediamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,8-Octanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Octanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octamethylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAMETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A6694PIE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。